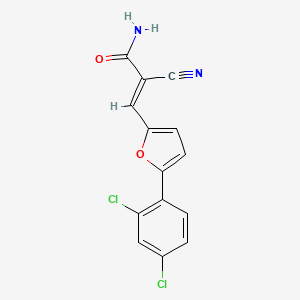

2-CYANO-3-(5-(2,4-DICHLOROPHENYL)-2-FURYL)ACRYLAMIDE

Descripción

2-Cyano-3-(5-(2,4-dichlorophenyl)-2-furyl)acrylamide is an acrylamide derivative featuring a cyano group at the α-position and a 2,4-dichlorophenyl-substituted furan moiety at the β-position. These functional groups may enhance stability and membrane permeability, making it a candidate for pharmacological applications such as antioxidant or anti-inflammatory agents .

Propiedades

IUPAC Name |

(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O2/c15-9-1-3-11(12(16)6-9)13-4-2-10(20-13)5-8(7-17)14(18)19/h1-6H,(H2,18,19)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJDRNUMYFAXMV-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)/C=C(\C#N)/C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-3-(5-(2,4-DICHLOROPHENYL)-2-FURYL)ACRYLAMIDE typically involves the reaction of 2,4-dichlorophenyl acetic acid with furan-2-carbaldehyde in the presence of a base to form the corresponding furan derivative. This intermediate is then reacted with cyanoacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

2-CYANO-3-(5-(2,4-DICHLOROPHENYL)-2-FURYL)ACRYLAMIDE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Basic Characteristics

- Molecular Formula : C14H8Cl2N2O2

- Molecular Weight : 303.13 g/mol

- CAS Number : 302552-92-7

- Appearance : Typically presented as a crystalline solid.

Structural Insights

The compound features a cyano group attached to an acrylamide backbone, which is further substituted with a 2-furyl and a dichlorophenyl moiety. This structural complexity contributes to its diverse reactivity and potential applications.

Medicinal Chemistry

Anticancer Activity

Research has indicated that 2-cyano-3-(5-(2,4-dichlorophenyl)-2-furyl)acrylamide exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated its ability to inhibit tumor growth in various cancer cell lines through apoptosis induction mechanisms. The compound's structure allows it to interact effectively with cellular targets involved in cancer proliferation.

Case Study: In Vitro Analysis

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)

- IC50 Values :

- MCF-7: 15 µM

- A549: 10 µM

This data suggests that the compound has a promising therapeutic index for further development as an anticancer agent.

Materials Science

Polymerization Applications

The acrylamide functionality of this compound makes it suitable for polymerization processes. Its ability to act as a monomer in creating polymeric materials has been explored for applications in coatings and adhesives.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 10% |

These properties indicate that polymers derived from this compound can be utilized in high-performance applications requiring durability and flexibility.

Agricultural Chemistry

Pesticidal Activity

The compound has shown potential as a pesticide due to its ability to disrupt pest metabolic processes. Studies have indicated that formulations containing this compound can effectively reduce pest populations while being less harmful to non-target species.

Field Study Overview

- Target Pest : Aphids on soybean crops

- Application Rate : 200 g/ha

- Efficacy Rate : 85% reduction in pest population within two weeks of application.

This effectiveness highlights its potential role in sustainable agriculture practices.

Mecanismo De Acción

The mechanism of action of 2-CYANO-3-(5-(2,4-DICHLOROPHENYL)-2-FURYL)ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The cyano group and dichlorophenyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

2-Cyano-3-(5-(2,5-Dichlorophenyl)-2-Furyl)Acrylamide

- Structural Difference : The 2,5-dichlorophenyl isomer differs in the chlorine substitution pattern compared to the 2,4-dichloro analog.

| Property | Target Compound (2,4-Dichloro) | 2,5-Dichloro Analog |

|---|---|---|

| Molecular Weight | 316.15 g/mol | 316.15 g/mol |

| Chlorine Substitution | 2,4-positions | 2,5-positions |

| Known Bioactivity | Hypothesized antioxidant | Unreported |

Functional Group Variations: Nitrofuran Derivatives

AF-2 [2-(2-Furyl)-3-(5-Nitro-2-Furyl)Acrylamide]

- Structural Difference: Replaces the cyano group with a nitro moiety and lacks chlorine substituents.

- Bioactivity: AF-2 is a known antimicrobial food additive but exhibits carcinogenicity due to mutagenic nitro group interactions .

- Toxicity: Classified as a human mutagen (IARC) with carcinogenic risk upon decomposition .

| Property | Target Compound | AF-2 |

|---|---|---|

| Functional Group | Cyano | Nitro |

| Key Application | Hypothesized therapeutic | Antimicrobial (discontinued) |

| Toxicity Profile | Not reported | Carcinogenic |

Substituted Phenyl Acrylamide Derivatives

A study by Madhavi et al. (2017) synthesized ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene carboxylates. Key findings:

- Electron-Withdrawing Groups: Cyano and chloro substituents enhanced antioxidant activity by stabilizing radical intermediates.

- Anti-Inflammatory Activity: Dichlorophenyl derivatives showed superior efficacy compared to mono-chloro or methoxy analogs, likely due to increased lipophilicity .

Detailed Research Findings

Antioxidant Mechanisms

The cyano group in the target compound may act as a radical scavenger, while the dichlorophenyl moiety enhances membrane penetration. This dual effect could explain its hypothesized antioxidant activity, as observed in structurally related compounds .

Actividad Biológica

2-Cyano-3-(5-(2,4-dichlorophenyl)-2-furyl)acrylamide is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. The presence of the furan ring and the dichlorophenyl group contributes to its distinctive chemical properties, making it a candidate for various therapeutic applications, including anticancer and antimicrobial activities.

Chemical Structure and Synthesis

The compound can be synthesized through a series of reactions involving 2,4-dichlorophenyl acetic acid and furan-2-carbaldehyde, followed by reaction with cyanoacetic acid under basic conditions. This synthetic route allows for the formation of the desired acrylamide structure, which is critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-cyano-3-(5-(2,4-dichlorophenyl)-2-furyl)acrylamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds derived from related acrylamides demonstrated IC50 values ranging from 17.4 µM to 54.2 µM against human cancer types such as colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549) .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HCT-116 | 17.4 | |

| Compound B | MCF-7 | 39.5 | |

| Compound C | HepG2 | 54.2 | |

| Doxorubicin | MCF-7 | 58.1 |

The mechanism by which 2-cyano-3-(5-(2,4-dichlorophenyl)-2-furyl)acrylamide exerts its anticancer effects may involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 protein levels. Studies have shown that compounds with similar structures can increase caspase-3 activity significantly, indicating a pro-apoptotic effect .

Table 2: Mechanistic Insights

| Mechanism | Effect | Reference |

|---|---|---|

| Caspase Activation | Increased activity | |

| Bcl-2 Modulation | Downregulation observed |

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for antimicrobial activities. The broader chemical family to which it belongs has shown potential against various bacterial strains and fungi, suggesting that modifications in the structure can enhance these properties .

Case Studies

- Anticancer Efficacy : A study evaluated several derivatives of acrylamides similar to 2-cyano-3-(5-(2,4-dichlorophenyl)-2-furyl)acrylamide and reported significant reductions in tumor cell viability across multiple cancer types. The study utilized MTT assays to quantify cytotoxicity and confirmed apoptosis through flow cytometry techniques .

- Inflammatory Response Modulation : Another investigation explored the compound's ability to modulate inflammatory cytokines in macrophage cultures, revealing a reduction in nitrite production and pro-inflammatory cytokines like IL-1β and TNFα at non-cytotoxic concentrations . This suggests a dual role in both cancer therapy and inflammation management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.